molecular formula C9H7NO4 B3007898 4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid CAS No. 1571068-94-4

4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid

Cat. No.: B3007898
CAS No.: 1571068-94-4
M. Wt: 193.158
InChI Key: NFCWPTPOMUNBPC-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid is a chemical compound with the molecular formula C9H7NO4 It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring

Scientific Research Applications

4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for “4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid” includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminophenol with methyl 2-bromoacetate, followed by cyclization and subsequent oxidation to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 4-oxo-2-methylbenzoxazole-6-carboxylic Acid, while reduction of the carboxylic acid group may produce 4-hydroxy-2-methylbenzoxazole-6-methanol.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Hydroxy-2-methylbenzoxazole-6-carboxylic Acid can be compared with other similar compounds, such as:

    4-Hydroxybenzoxazole: Lacks the methyl and carboxylic acid groups, resulting in different chemical properties and reactivity.

    2-Methylbenzoxazole: Lacks the hydroxyl and carboxylic acid groups, affecting its solubility and biological activity.

    6-Carboxybenzoxazole: Lacks the hydroxyl and methyl groups, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that make it valuable for various research and industrial applications.

Properties

IUPAC Name

4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-4-10-8-6(11)2-5(9(12)13)3-7(8)14-4/h2-3,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCWPTPOMUNBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2O1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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